GPR119 Agonism: 8-Fold Superior Potency Over a Representative Piperidin-4-one GPR119 Agonist
1-(4-Bromo-2-fluorobenzyl)piperidin-4-one exhibits agonist activity at the human GPR119 receptor with an EC50 of 5 nM in a cAMP HTRF assay [1]. In contrast, a related piperidin-4-one GPR119 agonist (BDBM50400775/CHEMBL2204982) demonstrated an EC50 of 44 nM under comparable cellular conditions (HEK293 cells, cAMP accumulation) [2]. This represents an 8.8-fold improvement in potency, highlighting the critical contribution of the 4-bromo-2-fluorobenzyl substitution pattern to GPR119 activation.
| Evidence Dimension | GPR119 Agonist Potency (EC50) |
|---|---|
| Target Compound Data | 5 nM |
| Comparator Or Baseline | BDBM50400775/CHEMBL2204982 (EC50 = 44 nM) |
| Quantified Difference | 8.8-fold lower EC50 (more potent) |
| Conditions | Human GPR119 overexpressed in HEK293 cells; cAMP HTRF assay; 45 min incubation |
Why This Matters
Higher potency at lower concentrations reduces off-target effects and compound consumption in high-throughput screening campaigns, improving assay economics and data quality.
- [1] BindingDB. (n.d.). BDBM50420842: Agonist activity at human GPR119 receptor (EC50 = 5 nM). View Source
- [2] BindingDB. (n.d.). BDBM50400775: Agonist activity at GPR119 in human HEK293 cells (EC50 = 44 nM). View Source
